molecular formula C19H25NO B1385424 N-[2-(Isopentyloxy)benzyl]-3-methylaniline CAS No. 1040684-35-2

N-[2-(Isopentyloxy)benzyl]-3-methylaniline

Cat. No.: B1385424
CAS No.: 1040684-35-2
M. Wt: 283.4 g/mol
InChI Key: PDJZCJJQHMRBEB-UHFFFAOYSA-N
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Scientific Research Applications

N-[2-(Isopentyloxy)benzyl]-3-methylaniline is primarily used in proteomics research It can be used as a biochemical tool to study protein interactions, modifications, and functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Isopentyloxy)benzyl]-3-methylaniline typically involves the reaction of 2-(isopentyloxy)benzyl chloride with 3-methylaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Isopentyloxy)benzyl]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The exact mechanism of action of N-[2-(Isopentyloxy)benzyl]-3-methylaniline is not well-documented. as a biochemical tool, it likely interacts with specific proteins or enzymes, affecting their activity or function. The molecular targets and pathways involved would depend on the specific context of its use in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with certain proteins or enzymes in a distinct manner compared to other similar compounds. This uniqueness makes it valuable in proteomics research and potentially in the development of new therapeutic agents.

Properties

IUPAC Name

3-methyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-15(2)11-12-21-19-10-5-4-8-17(19)14-20-18-9-6-7-16(3)13-18/h4-10,13,15,20H,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZCJJQHMRBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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